molecular formula C18H32O2Rh2 B080500 Methoxy(cyclooctadiene)rhodium(I) dimer CAS No. 12148-72-0

Methoxy(cyclooctadiene)rhodium(I) dimer

Cat. No. B080500
CAS RN: 12148-72-0
M. Wt: 486.3 g/mol
InChI Key: LEJWHNWXNMGGKE-MIXQCLKLSA-N
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Description

Synthesis Analysis

Rhodium(I) complexes, such as those containing 1,5-cyclooctadiene (COD), are typically synthesized from rhodium chloride dimer precursors through reactions with appropriate ligands. These complexes, including methoxy(cyclooctadiene)rhodium(I), are often synthesized under specific conditions, such as controlled temperature and atmosphere, to ensure the integrity of the sensitive metal-ligand bonds and to optimize yields (Das, Chutia, & Dutta, 2002).

Molecular Structure Analysis

The structure of methoxy(cyclooctadiene)rhodium(I) complexes can vary, but typically, rhodium exhibits square-planar or slightly distorted square-planar coordination geometry. These complexes are often characterized by X-ray diffraction, NMR, and IR spectroscopy to determine the precise arrangement of atoms around the rhodium center and the nature of its bonding to the ligands. For example, complexes with cyclooctadiene ligands have been shown to maintain a square-planar geometry around the rhodium center (Karabıyık, Kilinçarslan, Aygün, Çetinkaya, & Büyükgüngör, 2006).

Chemical Reactions and Properties

Methoxy(cyclooctadiene)rhodium(I) dimer participates in a variety of chemical reactions, primarily acting as a catalyst. These reactions include carbonylation, where methanol is converted to acetic acid and methyl acetate in the presence of carbon monoxide. The methoxy groups in these complexes can influence the catalytic activity by altering the electronic and steric environment around the rhodium center, thereby affecting the reaction rates and product selectivity (Das, Chutia, & Dutta, 2002).

Scientific Research Applications

Catalytic Efficiency in Carbonylation Reactions

Rhodium(I) complexes, including those with cyclooctadiene, have been utilized for the efficient carbonylation of methanol to acetic acid and methyl acetate, showcasing higher efficiency than the industrially used species [Rh(CO)2I2]- (Das, Chutia, & Dutta, 2002).

Synthesis of Derivatized, Dimeric, and Ring-Substituted Complexes

Research has detailed the synthesis of rhodium and iridium dimers with modified ligands, demonstrating the potential for producing derivatized dimers with notable antimicrobial activity (Brown, Ressegue, & Merola, 2016).

Advancements in Asymmetric Hydrogenation

Chiral 1,5-cyclooctadiene rhodium(I) cationic complexes have been synthesized for use in asymmetric hydrogenation, highlighting their efficiency in producing high enantioselectivity (Drommi, Micalizzi, & Arena, 2014).

Influence on Catalysis by Stable Rhodium Pair Sites

Stable rhodium pair sites on MgO, derived from Rh2(μ-OMe)2(COD)2, have been investigated, showing significant catalytic properties for ethylene hydrogenation and facilitating H2 dissociation markedly faster than single-site rhodium (Guan & Gates, 2018).

Exploration in Carbonylative Addition Reactions

The carbonylative addition of arylboronic acids to terminal alkynes has been facilitated by chloro(1,5-cyclooctadiene)rhodium(I) dimer, representing a novel catalytic precursor for producing (E)-α,β-unsaturated ketones under mild conditions without the need for additional phosphine ligands (Dheur, Sauthier, Castanet, & Mortreux, 2007).

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;methanol;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/b2*2-1-,8-7-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJWHNWXNMGGKE-MIXQCLKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxy(cyclooctadiene)rhodium(I) dimer

CAS RN

12148-72-0
Record name Di-mu-methoxobis(1,5-cyclooctadiene)dirhodium(I)
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